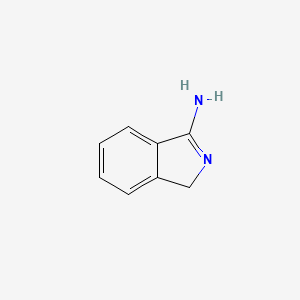

3-Amino-1H-isoindole

Beschreibung

Overview of Isoindole Heterocycles in Medicinal Chemistry and Materials Science

Isoindole and its derivatives are a cornerstone in the development of new therapeutic agents and advanced materials. wisdomlib.orgmdpi.com Their structural framework is present in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netuou.ac.in

In medicinal chemistry , the isoindole nucleus is a privileged scaffold, appearing in a range of bioactive compounds and approved drugs. wisdomlib.orgmdpi.com Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.orgontosight.aiontosight.ai For instance, the phthalimide (B116566) moiety, an isoindole-1,3-dione, is a key component of thalidomide (B1683933) and its analogs, which are used in the treatment of multiple myeloma. mdpi.commdpi.com The ability of the isoindole structure to interact with various biological targets has made it a focal point in drug discovery. ontosight.aiontosight.ai

In materials science , isoindoles are utilized for their unique optical and electrical properties. ontosight.ai They are integral components of phthalocyanines, a class of intensely colored pigments and dyes. wikipedia.orgresearchgate.net These compounds can form coordination complexes with most elements of the periodic table, leading to materials with diverse applications. researchgate.net Furthermore, isoindole-containing dyes are known for their high fluorescence, making them useful in various scientific fields. researchgate.net

| Application Area | Examples of Isoindole Derivatives | Significance |

| Medicinal Chemistry | Thalidomide, Lenalidomide (B1683929), Pomalidomide | Treatment of cancers like multiple myeloma. mdpi.commdpi.com |

| Dihydro-1H-isoindole derivatives | Inhibition of HIV-1 integrase. nih.gov | |

| Isoindoline-1,3-dione derivatives | Potential as inhibitors for Alzheimer's therapy. mdpi.com | |

| Materials Science | Phthalocyanines | Used as pigments and dyes due to intense color. wikipedia.orgresearchgate.net |

| Isoindole-containing BODIPY dyes | Highly fluorescent materials for various applications. researchgate.net |

Significance of the 3-Amino-1H-isoindole Scaffold in Drug Discovery and Organic Synthesis

The this compound scaffold is particularly significant due to the presence of a reactive amino group, which allows for a wide range of chemical modifications. ontosight.ai This versatility makes it an invaluable intermediate in organic synthesis and a promising starting point for the development of new drugs.

In drug discovery , the this compound core has been explored for its potential in generating compounds with diverse biological activities, including neurological, anticancer, and antimicrobial effects. ontosight.ai The ability to readily introduce various functional groups onto the amino position allows for the fine-tuning of a molecule's pharmacological profile. ontosight.aiscbt.com This adaptability is crucial for optimizing lead compounds in the drug development process.

In organic synthesis , this compound serves as a versatile building block. Its unique reactivity enables its participation in a variety of chemical reactions to construct more complex heterocyclic systems. ontosight.airsc.org For example, it can react with various reagents to form fused heterocyclic compounds, which are themselves of interest for their potential applications. rsc.orgresearchgate.net The synthesis of this compound and its derivatives can be achieved through various methods, often involving multi-step reactions starting from precursors like 2-(azidomethyl)benzonitrile. chemicalbook.com

| Field | Role of this compound | Key Advantages |

| Drug Discovery | Core scaffold for novel therapeutics. ontosight.ai | Amenable to chemical modification to optimize biological activity. scbt.com |

| Organic Synthesis | Versatile intermediate for complex molecules. ontosight.ai | Enables the construction of diverse heterocyclic systems. rsc.orgresearchgate.net |

Current Research Trajectories and Future Perspectives for this compound Derivatives

Current research on this compound derivatives is focused on expanding their therapeutic potential and exploring new applications in materials science. Scientists are actively designing and synthesizing novel derivatives with enhanced biological activities and improved pharmacokinetic properties. mdpi.comontosight.ai

One promising area of research is the development of new anticancer agents. By modifying the this compound scaffold, researchers aim to create compounds with greater selectivity and potency against various cancer cell lines. ontosight.ai Another active field of investigation is the development of inhibitors for enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. mdpi.com

The synthesis of novel isoindole-containing polymers and materials with tailored optical and electronic properties is also a significant research direction. researchgate.net These materials could find applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Future perspectives for this compound are bright, with ongoing efforts to:

Develop more efficient and environmentally friendly synthetic routes. researchgate.net

Explore the full spectrum of its pharmacological activities through high-throughput screening.

Utilize computational modeling to design derivatives with specific target interactions. mdpi.com

Investigate its use in the creation of advanced functional materials.

The continued exploration of the this compound scaffold is expected to yield new discoveries and innovations across various scientific disciplines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3H-isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKKGHVQPVOXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330210 | |

| Record name | 3-Amino-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22780-52-5 | |

| Record name | 3-Amino-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-isoindol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Amino 1h Isoindole and Its Derivatives

Primary Synthetic Routes to 3-Amino-1H-isoindole

The construction of the this compound nucleus can be achieved through several primary synthetic pathways, primarily involving the cyclization of appropriately substituted benzene (B151609) precursors.

Condensation Reactions with Precursors (e.g., Phthalonitrile (B49051) with Thiosemicarbazide)

A prevalent method for synthesizing isoindole derivatives involves the condensation of phthalonitriles with various nucleophiles. For instance, the reaction of phthalonitrile with thiosemicarbazide (B42300) is a key step in forming related heterocyclic systems. researchgate.netsbq.org.br While not a direct route to this compound itself, this type of condensation is fundamental in building the isoindole framework. The reaction typically proceeds by a nucleophilic attack of the thiosemicarbazide on the nitrile carbons of phthalonitrile, leading to a cyclized intermediate that can be further modified. This approach is often utilized in one-pot syntheses to generate complex hydrazone derivatives of the isoindolone core. researchgate.net

| Reactants | Reagents/Conditions | Product Type | Reference |

| Phthalonitrile, Thiosemicarbazide, α-Haloketones | One-pot reaction | 3-Amino-1H-isoindol-1-one thiazol-2-ylhydrazones | researchgate.net |

Multi-step Reaction Sequences from Aromatic Precursors

More complex, multi-step syntheses often commence from readily available aromatic compounds. These sequences offer greater control over the substitution pattern of the final product. A common strategy involves the functionalization of a benzene ring, followed by cyclization to form the isoindole system.

| Starting Material | Key Steps | Final Product | Reference |

| 1H-2,4-Benzodiazepine, 5-methoxy- | 1. Acetic acid, 20 h; 2. Conc. hydrochloric acid, methanol (B129727), 12 h | This compound hydrochloride | chemicalbook.com |

| 2-Vinylbenzonitriles | 1. Reaction with lithium cyclic secondary amides; 2. Iodine-mediated cyclization | 1-Iodomethyl-1H-isoindole-3-amine derivatives | clockss.org |

Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. These derivatization strategies typically target the amino group or the isoindole ring system itself.

Functionalization of the Amino Group

The primary amino group at the C-3 position is a versatile handle for introducing a wide range of functional groups. Standard amine chemistry can be employed to achieve acylation, alkylation, and the formation of Schiff bases. For example, the amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This has been demonstrated in the preparation of N-(2-Aryl-1H-indol-3-yl)acetamide derivatives, a related class of compounds. mdpi.com Furthermore, the derivatization of macromolecules containing primary amino groups can be achieved through a one-pot, three-component reaction involving o-phthaldialdehyde and a thiol reagent to form stable isoindole derivatives. google.com

Modifications of the Isoindole Ring System

Modifications to the isoindole ring itself can lead to a variety of analogs with different electronic and steric properties. These modifications can include substitutions on the benzene portion of the ring or alterations to the heterocyclic part. For instance, palladium-catalyzed reactions have been used to create disubstituted isoindole N-oxides. chim.it Additionally, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been achieved through epoxidation of a tetrahydroisoindole-1,3-dione precursor, followed by nucleophilic opening of the epoxide. tubitak.gov.trtubitak.gov.tr This allows for the introduction of various functional groups, such as hydroxyl, amino, and azido (B1232118) groups. tubitak.gov.trtubitak.gov.tr

| Precursor | Reaction | Modification | Reference |

| 2-Ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | Epoxidation and nucleophilic ring-opening | Introduction of hydroxyl, amino, azido groups | tubitak.gov.trtubitak.gov.tr |

| Aldonitrones with a 2-bromoarylmethyl group | Intramolecular C-H functionalization with Pd(PPh3)4 | Formation of disubstituted isoindole N-oxides | chim.it |

Synthesis of Hydrazone Derivatives via Condensation

A significant class of this compound derivatives are the hydrazones, which can be synthesized via condensation reactions. The reaction of 1-imino-1H-isoindol-3-amine with N-Boc-amino acid hydrazides is a key step in the synthesis of isoindole-based peptidomimetics. researchgate.net This creates a hydrazide linkage at one side of the isoindole unit. researchgate.net Another example is the one-pot synthesis of 3-amino-1H-isoindol-1-one thiazol-2-ylhydrazones from phthalonitrile, thiosemicarbazide, and α-haloketones. researchgate.net This reaction demonstrates the efficient assembly of complex hydrazone structures onto the isoindolone core. researchgate.net

| Isoindole Precursor | Reactant | Product Type | Reference |

| 1-Imino-1H-isoindol-3-amine | N-Boc-amino acid hydrazides | Isoindole-based peptidomimetics with a hydrazide linkage | researchgate.net |

| Phthalonitrile | Thiosemicarbazide and α-haloketones | 3-Amino-1H-isoindol-1-one thiazol-2-ylhydrazones | researchgate.net |

Generation of Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione, or phthalimide (B116566), scaffold is a crucial component in many biologically active molecules. nih.gov Various synthetic strategies have been developed to generate derivatives of this core structure.

One common approach involves the N-alkylation of phthalimide. For instance, target compounds can be synthesized by alkylating commercial phthalimide with chloroacetylated N-arylpiperazine intermediates in acetonitrile (B52724), using potassium carbonate as the base. nih.gov Another method involves the condensation of N-hydroxymethylphthalimide with compounds like 3-substituted aryl-4-amino-5-mercapto-1,2,4-triazole. neliti.com This reaction is typically performed by refluxing an equimolar mixture in methanol with a few drops of triethylamine (B128534) for several hours. neliti.com

A further synthetic route involves the condensation of phthalic anhydride (B1165640) with other nucleophiles. A series of isoindoline-1,3-dione derivatives can be synthesized through the condensation of 2-hydrazinyl-2-oxo-N-phenylacetamide and phthalic anhydride. gsconlinepress.com Similarly, reacting N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene leads to the formation of isoindoline-1,3-dione derivatives. researchgate.net The synthesis can also start from different cyclic anhydrides, such as 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, which is reacted with various amines to yield the corresponding N-substituted isoindole-1,3-diones. acgpubs.org

Table 1: Synthesis of Isoindoline-1,3-dione Derivatives

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Phthalimide | Chloroacetylated N-arylpiperazines | K₂CO₃, Acetonitrile | N-substituted Phthalimides | nih.gov |

| N-Hydroxymethylphthalimide | 3-Aryl-4-amino-5-mercapto-1,2,4-triazole | Triethylamine, Methanol, Reflux | 2-(((3-Aryl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione | neliti.com |

| Phthalic Anhydride | 2-Hydrazinyl-2-oxo-N-phenylacetamide | Condensation | 2-(2-Oxo-2-(phenylamino)acetamido)isoindoline-1,3-dione | gsconlinepress.com |

| Phthalic Anhydride | N-Arylbenzenecarboximidamides | Benzene, Reflux | N-substituted Isoindoline-1,3-diones | researchgate.net |

| 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione | Various Amines | - | N-substituted Isoindole-1,3-diones | acgpubs.org |

Synthesis of N-Substituted 2,3-Dihydro-1H-isoindoles

The synthesis of N-substituted 2,3-dihydro-1H-isoindoles, also known as isoindolines, can be achieved from readily available starting materials. A described method involves the reaction of α,α'-dibromo-o-xylene with various primary amines in a basic medium under ambient conditions. researchgate.net The choice of 1,4-dioxane (B91453) as the solvent and sodium hydroxide (B78521) as the base is crucial for promoting the reaction efficiently by maintaining the homogeneity of the reaction medium. researchgate.net Under these conditions, primary alkyl amines have been observed to react faster than their aromatic counterparts. researchgate.net

A more complex, multi-step sequence has been developed for the synthesis of N,N-disubstituted 1-aryl-1,3-dihydro-2H-isoindole-2-carbothioamides. clockss.org This method starts from 2-[aryl(methoxy)methyl]phenyl bromides and proceeds through a five-step sequence to form 1-[aryl(methoxy)methyl]-2-(isothiocyanatomethyl)benzenes. These intermediates are then reacted with secondary amines to produce thiourea (B124793) derivatives. clockss.org The final cyclization is achieved by treating the thiourea derivatives with methanesulfonic acid to yield the target 1-aryl-1,3-dihydro-2H-isoindole-2-carbothioamides. clockss.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce waste, and simplify procedures. These include microwave-assisted synthesis, one-pot strategies, novel catalytic systems, and flow chemistry.

Microwave-Assisted Synthesis in Isoindole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. mdpi.com The primary benefits include dramatically reduced reaction times, increased product yields, and often higher product purity. mdpi.com

For example, the synthesis of azomethine and amidine derivatives of isoindole can be achieved by first grinding dicarboxylic acids (like phthalic acid) with hydrazine (B178648) hydrate, followed by microwave irradiation with aldehydes and various pyridines, leading to excellent yields. nih.gov In another application, microwave irradiation was used to facilitate the alkylation of diethyl acetamidomalonate in the synthesis of unnatural amino acids, proving more effective than other conditions examined. researchgate.net

The advantages of microwave heating are clearly demonstrated in the synthesis of spirooxindoles via 1,3-dipolar cycloaddition reactions. These reactions, when performed under microwave irradiation at 80 °C, are completed in as little as 5 minutes with yields up to 98%. In contrast, the same reactions under conventional heating required 3 hours. mdpi.com Similarly, a microwave-assisted, three-component, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives was developed as a catalyst- and solvent-free protocol. nih.gov

Table 2: Comparison of Microwave vs. Conventional Synthesis

| Reaction Type | Microwave Conditions | Conventional Conditions | Advantage | Ref |

|---|---|---|---|---|

| Spirooxindole Synthesis | 80 °C, 5 min, up to 98% yield | 3 hours | Drastically reduced reaction time, higher yield | mdpi.com |

| Pyrazoline Derivative Synthesis | 20-30 min, 84-98% yield | 8-9.5 hours, 28-72% yield | Reduced time, significantly higher yield | ijpsjournal.com |

| Azomethine/Amidine Synthesis | Grinding followed by MW | N/A | High yields, efficient | nih.gov |

One-Pot Synthetic Strategies

A notable one-pot reaction for the synthesis of 3-amino-1H-isoindol-1-one thiazol-2-ylhydrazones involves the reaction of phthalonitrile with thiosemicarbazide and α-haloketones, which proceeds in high yields. researchgate.netresearchgate.net Another efficient one-pot procedure has been developed for creating novel isoindoline-1,3-dione derivatives that incorporate a 1,2,4-triazole (B32235) moiety. nih.gov This method has been used to synthesize a series of compounds with potential biological activities. nih.gov

A one-pot method for synthesizing 3-amino-2-aroyl-1H-indole derivatives has also been reported, which is noted for its high yields (66-75%) and short reaction times (0.6-1.8 hours) compared to previously reported multi-step methods that required longer reaction times (24 hours) and yielded less product (13-55%). google.com

Table 3: Examples of One-Pot Syntheses

| Product Type | Reactants | Key Features | Ref |

|---|---|---|---|

| 3-Amino-1H-isoindol-1-one thiazol-2-ylhydrazones | Phthalonitrile, Thiosemicarbazide, α-Haloketones | High yields in a single step | researchgate.netresearchgate.net |

| Isoindoline-1,3-diones with 1,2,4-triazole moiety | Various (details in source) | Efficient one-pot procedure | nih.gov |

| 3-Amino-2-aroyl-1H-indole derivatives | o-Cyanophenylaminomethyl ester, Compound (I), Anhydrous K₂CO₃ | High yield (66-75%), short reaction time (0.6-1.8h) | google.com |

Catalytic Approaches (e.g., Ruthenium-catalyzed cyclization)

Metal-catalyzed reactions, particularly those involving C-H bond activation, are at the forefront of modern synthetic chemistry due to their high atom economy and efficiency. rsc.orgsemanticscholar.org Ruthenium catalysts have proven to be particularly effective for the synthesis of isoindole and isoindolinone derivatives.

One such method is the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. rsc.orgrsc.org This reaction, using a catalyst system of [{RuCl₂(p-cymene)}₂], AgSbF₆, and a Cu(OAc)₂·H₂O oxidant, produces 3-substituted isoindolinone derivatives in good to excellent yields. rsc.orgsemanticscholar.orgrsc.org The reaction proceeds via a proposed five-membered ruthenacycle intermediate. rsc.org

Another powerful approach is the Ru(II)-catalyzed [4+1] annulation of benzimidates with olefins to synthesize 1H-isoindoles. acs.org This method is compatible with a wide range of functionalized activated and unactivated olefins, providing the desired 1H-isoindole derivatives in moderate to good yields (up to 72%). acs.org An oxidant-free version of this cyclization has also been developed, which proceeds at room temperature with the liberation of H₂ gas. nih.gov

Table 4: Ruthenium-Catalyzed Synthesis of Isoindole Derivatives

| Starting Materials | Catalyst System | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-substituted Benzamides + Allylic Alcohols | [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O | 1,2-dichloroethane, 110 °C | 3-Substituted Isoindolinones | Good to Excellent | rsc.orgrsc.org |

| Benzimidates + Acrylonitrile | [{RuCl₂(p-cymene)}₂], NaOAc | TFE, 75 °C, 16 h | 1H-Isoindoles | 57% | acs.org |

| Benzimidates + Alkenes | Ru(II) catalyst | Room Temperature | 1H-Isoindoles and 2H-isoindoles | - | nih.gov |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, is a revolutionary technology in organic synthesis. researchgate.net It offers enhanced safety, scalability, and process control. This approach has been successfully applied to the synthesis of isoindoline-fused triazole derivatives. researchgate.net An efficient continuous flow process has been reported for synthesizing these heterocycles via an iodine-mediated oxidative cyclization. researchgate.net The system utilizes a heated packed-bed reactor filled with solid K₂CO₃ as a base, generating the target molecules in high yields (up to 93%) with short residence times of just 10 minutes. researchgate.net This demonstrates the potential of flow chemistry for the rapid and scalable production of complex isoindole derivatives. researchgate.net

Reactivity and Reaction Mechanisms of 3 Amino 1h Isoindole

Electrophilic and Nucleophilic Reactivity of the Amino Group

The amino group at the C3 position of the isoindole ring is a key determinant of the molecule's reactivity. It can act as both a nucleophile and can influence electrophilic substitution on the aromatic ring.

The amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with various electrophiles. For instance, similar to other aromatic amines like 3-amino-9-ethylcarbazole, the amino group of 3-Amino-1H-isoindole is expected to react with isocyanates and thioamides. tubitak.gov.tr The nucleophilicity of the amino group is fundamental to its role in condensation reactions and in the synthesis of more complex heterocyclic systems. tubitak.gov.trresearchgate.net

The presence of the amino group also activates the isoindole ring towards electrophilic attack. The mesomeric effect of the amino group increases electron density at the ortho and para positions, making these sites susceptible to electrophilic substitution. tubitak.gov.tr While specific studies on this compound are limited, analogous reactions in similar systems suggest that electrophiles would preferentially attack positions within the benzene (B151609) ring of the isoindole system. tubitak.gov.trbhu.ac.in

Reactivity of the Isoindole Ring System

The isoindole ring itself is a highly reactive heterocyclic system. Its reactivity is influenced by tautomerism, its ability to participate in cycloaddition reactions, and its susceptibility to condensation reactions.

Isoindole and its derivatives are known to exist as a mixture of tautomers. thieme-connect.de For this compound, the principal tautomeric relationship is the amino-imino equilibrium between the this compound and the 3-iminoisoindoline forms. researchgate.net

The position of this equilibrium can be influenced by several factors, including the solvent and the nature of substituents. researchgate.net In many cases, the 1H-isoindole (amino) form is favored, particularly when electron-donating groups like an amino group are at the C3 position, as this allows for conjugation with the C=N bond. thieme-connect.de NMR studies on related systems have shown that the amino tautomer often predominates in various solvents. researchgate.net Annular tautomerism, where a proton can occupy different positions within the heterocyclic system, is a recognized phenomenon in isoindoles. wikipedia.org

| Tautomeric Form | Structural Features | Relative Stability Factors |

|---|---|---|

| This compound (Amino form) | Exocyclic amino group, endocyclic C=N bond. | Favored by electron-donating groups at C3, allowing for conjugation. thieme-connect.de |

| 3-Iminoisoindoline (Imino form) | Exocyclic imino group, fully saturated five-membered ring. | Can be influenced by solvent polarity and intramolecular hydrogen bonding in derivatives. researchgate.net |

The isoindole ring system can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. beilstein-journals.orgmdpi.com This reactivity is a powerful tool for the construction of complex, bridged-ring heterocyclic structures. nih.govacs.org The formation of isoindoles can be a precursor to subsequent intermolecular Diels-Alder reactions with various dienophiles, such as maleimides and acetylenedicarboxylates. nih.govacs.org

These reactions often proceed with high stereoselectivity. beilstein-journals.org Intramolecular Diels-Alder reactions of isoindole derivatives have also been extensively studied, providing routes to fused hydroisoindole systems. beilstein-journals.orgrsc.org The transient nature of some isoindoles means they are often generated in situ to undergo immediate cycloaddition. mdpi.comnih.gov Furthermore, isoindole derivatives can participate in 1,3-dipolar cycloaddition reactions, for example with nitrile oxides and azides, to form other heterocyclic systems like isoxazoles and triazoles. mdpi.comresearchgate.net

The amino group of this compound enables it to participate in various condensation reactions. It can react with carbonyl compounds to form Schiff bases or imines. clockss.org These reactions are fundamental in building more complex molecular architectures. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. researchgate.net

Research has shown that 3-amino-1H-isoindoles can react with phenols, leading to the formation of 1,3,3-tri(hydroxyaryl)-1H-isoindoles through the liberation of ammonia (B1221849). rsc.org Similarly, reactions of phthalonitrile (B49051) with thiosemicarbazide (B42300) and α-haloketones in a one-pot synthesis yield 3-amino-1H-isoindol-1-one thiazol-2-ylhydrazones, showcasing the condensation reactivity of the isoindole precursor. researchgate.net Another example is the three-component reaction of 2-carboxybenzaldehyde, a primary amine, and cyanide, which results in amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. nih.gov

| Reaction Type | Reactants | Key Product Features | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Isoindole (diene), Maleimides (dienophile) | Bridged-ring heterocycles | nih.gov |

| 1,3-Dipolar Cycloaddition | Isoindole derivative, Nitrile oxide | Isoxazole-fused isoindoles | mdpi.com |

| Condensation | This compound, Phenols | 1,3,3-Tri(hydroxyaryl)-1H-isoindoles | rsc.org |

| Condensation | 2-Carboxybenzaldehyde, Primary amine, Cyanide | Amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles | nih.gov |

Stability and Degradation Pathways

Isoindoles are generally recognized as reactive and potentially unstable compounds. researchgate.net The stability of isoindole derivatives is significantly influenced by the substituents on the ring. For instance, studies on isoindoles formed from the reaction of o-phthalaldehyde (B127526) with primary amines have shown that increasing the steric bulk of the N-substituent leads to a substantial increase in stability. nih.gov

The degradation of isoindoles can occur through various pathways, with autoxidation being a suggested mechanism. nih.gov The presence of excess reagents from their synthesis can also affect stability; for example, o-phthalaldehyde can accelerate degradation, while thiols like ethanethiol (B150549) can have a stabilizing effect. nih.gov Due to their inherent reactivity and propensity to isomerize or polymerize, the preparation and handling of isoindoles can be challenging, often requiring them to be generated and used in situ for subsequent reactions. researchgate.netacs.org Some amino intermediates of isoindole derivatives have been noted for their poor stability, especially under high-temperature conditions. chemicalbook.com However, certain derivatives, such as those formed with N-acetyl-L-cysteine, are found to be highly stable. nih.gov The hydrochloride salt form of this compound is noted to be stable. cymitquimica.com

Biological and Pharmaceutical Research Applications of 3 Amino 1h Isoindole and Its Derivatives

Pharmacological Activities

Neurological Activity

Derivatives of 3-Amino-1H-isoindole have shown notable potential in the field of neurology. Certain isoindoline-1,3-dione derivatives have been investigated for their neuroprotective effects, which could have implications for treating neurodegenerative diseases. ontosight.ai

Research into N-substituted isoindoline-1,3-dione derivatives has revealed their potential as anticonvulsant agents. mdpi.com Additionally, some phthalimide (B116566) analogs have demonstrated anticonvulsant properties. nih.gov

A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives were studied for their inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. The most active derivative in this series demonstrated an IC50 value of 0.91μM. nih.gov Further modifications, such as the introduction of a carbonyl group to the linker, have been explored to enhance this activity. nih.gov Derivatives with an N-benzylpiperidinylamine moiety have also shown significant inhibitory activity against both AChE and butyrylcholinesterase (BuChE), with the most potent compounds having IC50 values of 87 nM and 7.76 μM, respectively. mdpi.com

Studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which are structurally related to isoindole-1,3-diones, have indicated that the presence of a 2-hydroxypropyl-4-arylpiperazine pharmacophore can lead to potent analgesic properties, in some cases comparable to morphine. nih.govresearchgate.net

Table 1: Neurological Activity of this compound Derivatives

| Compound/Derivative Class | Activity | Research Finding |

|---|---|---|

| Isoindoline-1,3-dione derivatives | Neuroprotective | Potential for treating neurodegenerative diseases. ontosight.ai |

| N-substituted isoindoline-1,3-dione derivatives | Anticonvulsant | Investigated for anticonvulsant properties. mdpi.com |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) Inhibition | Most active derivative showed an IC50 of 0.91μM. nih.gov |

| N-benzylpiperidinylamine isoindoline-1,3-dione derivatives | AChE and Butyrylcholinesterase (BuChE) Inhibition | Best IC50 values of 87 nM (AChE) and 7.76 μM (BuChE). mdpi.com |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Analgesic | Potent analgesic properties, some comparable to morphine. nih.govresearchgate.net |

Anticancer Potential and Antitumor Mechanisms

The anticancer properties of isoindole derivatives have been a significant focus of research. ontosight.aiontosight.ai These compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell proliferation and survival. The bis(2-chloroethyl)amino group, when incorporated into the isoindole structure, is known for its alkylating properties that can disrupt DNA replication in rapidly dividing cancer cells. ontosight.ai

Pomalidomide, a 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, exhibits antitumor, immunomodulatory, and antiangiogenic properties. mdpi.com It works by inducing apoptosis in tumor cells and disrupting their interaction with the cellular microenvironment. mdpi.com

Studies on various isoindole-1,3-dione derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including HeLa (cervical cancer), C6 (glioma), A549 (lung cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and Caco-2 (colorectal cancer). eurekaselect.comnih.govresearchgate.net For instance, one study found that a compound containing an azide (B81097) and silyl (B83357) ether group exhibited a higher inhibitory activity against A549 cancer cells than the standard drug 5-Fluorouracil, with an IC50 value of 19.41± 0.01 μM. eurekaselect.com Another study reported that N-benzylisoindole-1,3-dione derivatives are potential anticancer agents. researchgate.net

The introduction of a piperidine (B6355638) ring at the C-4/C-5 position of the isoindoline-1,3-dione ring has been shown to increase anti-mycobacterial activity and reduce cytotoxicity. rsc.org Furthermore, some isoindole derivatives have been identified as having inhibitory effects against protein phosphatase 1 and 2A. acs.org

Table 2: Anticancer Activity of this compound Derivatives Against Various Cell Lines

| Derivative Class | Cell Line | Activity | Key Findings |

|---|---|---|---|

| Isoindole derivatives | Various cancer cell lines | Apoptosis induction | Modulates cell survival and proliferation signaling pathways. |

| Pomalidomide | Myeloma | Antitumor, Immunomodulatory, Antiangiogenic | Induces apoptosis and disrupts tumor microenvironment. mdpi.com |

| Isoindole-1,3-dione derivatives | HeLa, C6, A549 | Cytotoxicity | Dose-dependent anticancer activity. eurekaselect.com |

| Isoindole derivative with azide and silyl ether | A549 | Cytotoxicity | IC50 = 19.41± 0.01 μM, higher than 5-FU. eurekaselect.com |

| Trisubstituted isoindole derivatives | HeLa, A549, MCF-7, PC3, Caco-2 | Cytotoxicity | Varied cytotoxic effects depending on the substituent. nih.govresearchgate.net |

Antimicrobial and Antibacterial Efficacy

Derivatives of this compound have demonstrated significant antimicrobial and antibacterial properties. ontosight.aimdpi.com Phthalimide analogs, in particular, have been noted for their antibacterial and antifungal activities. nih.gov

A study on 2-[(4-substituted phthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones showed that these compounds possess significant antimicrobial activity. researchgate.net They were found to be more potent against gram-positive bacteria compared to gram-negative bacteria and also exhibited good antifungal activity. researchgate.net Another study involving newly synthesized phthalimide derivatives reported that most of the tested compounds showed remarkable activity against Gram-negative bacteria and were also active against fungi. ekb.eg

Trisubstituted isoindole derivatives have been found to selectively inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The halogenation of the isoindole-1,3(2H)dione moiety has been shown to increase antimicrobial activity, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net

In one study, a series of 2-{[4-(substituted phenyl)amino]methyl)-1H-isoindole-1, 3(2H)-dione derivatives were synthesized and evaluated for their antimicrobial potential. One compound, BTC-j, showed good antibacterial activity against S. aureus (MIC 12.5 μg/mL), B. subtilis (MIC 6.25μg/mL), E. coli (MIC 3.125μg/mL), and P. aeruginosa (MIC 6.25μg/mL). researchgate.net

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Organism(s) | Activity | Key Findings |

|---|---|---|---|

| Phthalimide analogs | Bacteria, Fungi | Antibacterial, Antifungal | Broad-spectrum antimicrobial properties. nih.gov |

| 2-[(4-substituted phthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones | Bacteria, Fungi | Antimicrobial | More potent against Gram-positive bacteria; good antifungal activity. researchgate.net |

| Trisubstituted isoindole derivatives | Staphylococcus aureus, Escherichia coli | Selective Inhibition | Inhibits growth of both Gram-positive and Gram-negative bacteria. nih.gov |

| Halogenated isoindole-1,3(2H)dione derivatives | Microbes | Antimicrobial | Tetra-brominated derivatives are more effective than tetra-chlorinated ones. researchgate.net |

| 2-{[4-(substituted phenyl)amino]methyl)-1H-isoindole-1, 3(2H)-dione derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial | Compound BTC-j showed significant activity with low MIC values. researchgate.net |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of isoindole derivatives are well-documented. researchgate.netontosight.ai Several derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Some compounds have shown greater inhibition of COX-2 than the standard anti-inflammatory drug meloxicam. Molecular docking studies have revealed that the isoindole structure can effectively bind within the active sites of COX enzymes, leading to their inhibition. smolecule.com

A series of aminoacetylenic isoindoline-1,3-dione compounds, ZM4 and ZM5, were found to possess potent analgesic activity. nih.gov They were effective in reducing acetic acid-induced writhing, increasing hot plate latency, and decreasing formalin-induced paw licking time in animal models. nih.gov These compounds also exhibited anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. researchgate.net

Furthermore, research on 1H-isoindoline-1,3-dione derivatives has shown that they possess analgesic properties. mdpi.com One study synthesized a series of phthalimide derivatives and evaluated their analgesic and in-vitro anti-inflammatory activity, with some compounds showing significant effects. neliti.com

Table 4: Anti-inflammatory and Analgesic Activity of this compound Derivatives

| Compound/Derivative Class | Activity | Mechanism/Finding |

|---|---|---|

| Isoindole derivatives | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. |

| Aminoacetylenic isoindoline-1,3-dione (ZM4, ZM5) | Analgesic, Anti-inflammatory | Reduced pain in various animal models; inhibited COX-1 and COX-2. nih.govresearchgate.net |

| 1H-isoindoline-1,3-dione derivatives | Analgesic | Demonstrated analgesic properties in research studies. mdpi.com |

| Phthalimide derivatives | Analgesic, Anti-inflammatory | Combination of triazole and phthalimide moieties showed promising activity. neliti.com |

Antiviral Activities

Certain derivatives of this compound have been explored for their potential antiviral properties. ontosight.aimdpi.com Studies have indicated that compounds within the isoindole-1,3-dione class may possess antiviral activities. ontosight.aiontosight.ai For example, research has been conducted on dihydro-1H-isoindole derivatives as inhibitors of HIV-1 integrase. nih.gov One particular derivative, XZ-259, demonstrated an EC50 value of 11 nM in an antiviral assay, which was comparable to the established drug Raltegravir. nih.gov

Table 5: Antiviral Activity of this compound Derivatives

| Derivative Class | Virus Target | Activity | Key Findings |

|---|---|---|---|

| Isoindole-1,3-dione class | General | Antiviral | Suggested potential for antiviral applications. ontosight.aiontosight.ai |

| Dihydro-1H-isoindole derivatives | HIV-1 | Integrase Inhibition | XZ-259 showed an EC50 of 11 nM, comparable to Raltegravir. nih.gov |

Antileishmanial Activity

Derivatives of this compound have emerged as promising candidates for the treatment of leishmaniasis. Several studies have highlighted their potent antileishmanial activity. researchgate.net Some derivatives have been found to be more effective against Leishmania tropica than the standard treatment, Glucantime. researchgate.netsmolecule.com One particular compound demonstrated high efficacy with an IC50 of 0.0478 μmol/mL. researchgate.net The lipophilicity and halogenation of the isoindole-1,3(2H)dione moiety appear to enhance their antileishmanial activity. researchgate.net

Table 6: Antileishmanial Activity of this compound Derivatives

| Derivative Class | Leishmania Species | Activity | Key Findings |

|---|---|---|---|

| Isoindole-1,3(2H)dione derivatives | Leishmania tropica | Antileishmanial | More effective than Glucantime; one compound had an IC50 of 0.0478 μmol/mL. researchgate.netsmolecule.com |

| Halogenated isoindole-1,3(2H)dione derivatives | Leishmania species | Antileishmanial | Halogenation and lipophilicity enhance activity. researchgate.net |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of a variety of enzymes implicated in numerous diseases.

Cyclooxygenase (COX-1 and COX-2) Inhibition: The isoindoline-1,3-dione structure, a close relative of this compound, is a key component in the design of anti-inflammatory agents that target cyclooxygenase (COX) enzymes. nih.govijlpr.com These enzymes are responsible for prostaglandin (B15479496) production, with COX-1 involved in homeostatic functions and COX-2 being inducible during inflammation. mdpi.comnih.gov The goal of many research endeavors is to develop selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

In one study, novel isoindoline-1,3-dione derivatives were synthesized and evaluated for their COX inhibitory activity. ijlpr.com Some of these compounds exhibited good inhibitory action against both COX-1 and COX-2. ijlpr.com Another study on new 1H-isoindole-1,3(2H)-dione derivatives found that some compounds were more potent inhibitors of COX-2, while others more strongly inhibited COX-1 when compared to the reference drug, meloxicam. mdpi.com The selectivity of these compounds towards COX-2 is a key area of interest, with some derivatives showing significantly higher selectivity for COX-2 over COX-1. mdpi.com Molecular docking studies have helped to elucidate the interactions between these isoindole derivatives and the active sites of COX enzymes, revealing that features like an aromatic moiety and the presence of a piperazine (B1678402) ring can influence affinity and selectivity. nih.govmdpi.com

| Compound Series | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| 1H-isoindole-1,3(2H)-dione derivatives | COX-1, COX-2 | Some compounds showed greater inhibition of COX-2, while others were more potent against COX-1 compared to meloxicam. Several derivatives were identified as COX-2 selective. | mdpi.com |

| Isoindoline-1,3-dione derivatives | COX-1, COX-2 | Exhibited good inhibitory activity against COX enzymes. | ijlpr.com |

| Cyclic imides with 3-benzenesulfonamide or oxime scaffolds | COX-1, COX-2 | Potent and selective COX-2 inhibitors with IC50 values in the range of 0.15–0.90 μM. | nih.gov |

| Isoindoline (B1297411) derivatives of α-amino acids | COX-1, COX-2 | Showed reasonable in vitro COX-1 inhibitory activity (IC50 range of 6.0 μM to 2.72 mM) and COX-2 inhibition (IC50 range of 19 μM to 2.72 mM). | researchgate.net |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Several series of isoindoline-1,3-dione derivatives have been designed and synthesized as potential AChE and butyrylcholinesterase (BuChE) inhibitors. nih.govnih.gov In one study, newly synthesized derivatives showed significant inhibitory activity against AChE, with some also exhibiting balanced activity against both cholinesterases. nih.gov The most active compounds had IC₅₀ values of 34 nM against AChE and 0.54 μM against BuChE. nih.gov Another series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids also demonstrated potent inhibitory activity, with IC₅₀ values ranging from 2.1 to 7.4 µM. nih.gov The length of an alkyl linker and substituents on the benzyl (B1604629) ring have been shown to be important factors for activity. nih.govmdpi.com

β-Secretase (BACE-1) Inhibition: β-Secretase (BACE-1) is a key enzyme in the production of β-amyloid peptides, which are central to the pathology of Alzheimer's disease. mdpi.com Aminoisoindoles have been identified as potent and selective inhibitors of BACE-1. researchgate.net For instance, a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were designed and tested for their inhibitory activity against human BACE-1 (hBACE-1). mdpi.com The most promising compound from this series displayed 43.7% inhibition of hBACE-1 at a concentration of 50 μM. mdpi.com

InhA Inhibition: InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and is the primary target of the frontline anti-tuberculosis drug isoniazid (B1672263) (INH). google.comnih.gov There is significant interest in developing direct InhA inhibitors to overcome INH resistance. researchgate.net Phthalimide derivatives, which are structurally related to 3-amino-1H-isoindoles, have been investigated as potential InhA inhibitors. mdpi.comresearchgate.net Computational studies, including molecular docking and dynamic simulations, have been used to assess the potential of these compounds as InhA inhibitors. researchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are implicated in a variety of pathological conditions, and compounds with the ability to scavenge these species have therapeutic potential. nih.gov Several studies have demonstrated the antioxidant and ROS scavenging activities of this compound derivatives.

In a study of new 1H-isoindole-1,3(2H)-dione derivatives, all tested compounds showed an ability to scavenge both ROS and reactive nitrogen species (RNS). mdpi.com The highest ROS scavenging activity observed was approximately 29.0% compared to the control. mdpi.com Another study investigating novel isoindolinone compounds found that they exhibited moderate to low antioxidant activity when evaluated by ABTS cation radical scavenging and Fe²⁺-Fe³⁺ reduction capacity methods. nih.gov Similarly, newly synthesized N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives all demonstrated antioxidant activity in the DPPH assay, with the derivative containing a thiophene (B33073) moiety being the most active. mdpi.com

The mechanism behind the antioxidant activity of these compounds is thought to involve their ability to neutralize ROS, thereby mitigating oxidative stress. nih.gov For example, 2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione's ability to scavenge reactive oxygen species contributes to its antioxidant properties.

| Compound Series | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| 1H-isoindole-1,3(2H)-dione derivatives | ROS and RNS scavenging | All tested compounds showed scavenging activity. The highest ROS scavenging was ~29.0% compared to control. | mdpi.com |

| Novel isoindolinone compounds | ABTS cation radical scavenging, Fe²⁺-Fe³⁺ reduction | Demonstrated moderate to low antioxidant activity compared to standard antioxidants. | nih.gov |

| N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives | DPPH assay | All tested compounds showed antioxidant activity, with the thiophene-containing derivative being the most active. | mdpi.com |

| Isoindoline-1,3-dione derivatives | ABTS and DPPH assays | Compound 3e showed the best antioxidant activity among the synthesized derivatives. | researchgate.net |

Medicinal Chemistry Development

The this compound scaffold is a valuable starting point for medicinal chemists to design and synthesize novel therapeutic agents. ontosight.ai

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies have provided valuable insights.

In the context of COX inhibition, the presence of an aromatic moiety has been identified as important for affinity to COX-2. nih.gov Furthermore, introducing a nitrogen atom, for example, within a piperazine ring, can increase lipophilicity and enhance affinity for the COX enzyme. nih.gov For isoindoline derivatives of α-amino acids, SAR studies have shown that steric, hydrophobic, and thermodynamic parameters correlate with their COX-1 and COX-2 inhibitory activities. researchgate.net Specifically, hydrophobicity appears to be a more significant requirement for COX-2 inhibition than for COX-1. researchgate.net

Regarding acetylcholinesterase and butyrylcholinesterase inhibition, the length of the alkyl linker connecting the isoindoline-1,3-dione moiety to other parts of the molecule, as well as various substituents on aromatic rings, have been found to significantly influence inhibitory potency. nih.govmdpi.com

Design and Synthesis of Novel Therapeutic Agents

The this compound core has been utilized in the design and synthesis of a wide array of novel therapeutic agents. For example, isoindoline-1,3-dione derivatives have been synthesized as potential anti-inflammatory compounds by targeting COX enzymes. ijlpr.com The synthesis often involves the reaction of phthalimide with formaldehyde (B43269) and an appropriate amine. ijlpr.com

In the realm of neurodegenerative diseases, derivatives have been designed as multi-target agents for Alzheimer's disease, aiming to inhibit not only cholinesterases but also β-secretase and β-amyloid aggregation. nih.govmdpi.com The design strategy for some of these compounds was inspired by the structure of the known AChE inhibitor, donepezil. nih.gov

Furthermore, the synthesis of novel isoindoline derivatives has been pursued for their potential as anticancer, antibacterial, and antifungal agents. ontosight.ai The versatility of the isoindole scaffold allows for the introduction of various functional groups to modulate biological activity. ontosight.ai

Ligand Design and Molecular Hybridization

Ligand design and molecular hybridization are advanced strategies in medicinal chemistry to develop new drugs with improved efficacy and/or a better side-effect profile. researchgate.net Molecular hybridization involves combining pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.net

This approach has been applied to isoindoline-1,3-dione derivatives. For instance, isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed and synthesized as potential anti-Alzheimer's agents. researchgate.net In another example, the molecular hybridization of an isoindolin-1,3-dione scaffold with other chemical moieties has been explored to create novel cholinesterase inhibitors. researchgate.net The aim of such hybridization is often to create multifunctional agents that can address multiple pathological targets simultaneously, which is particularly relevant for complex diseases like Alzheimer's. heraldopenaccess.us

Prodrug Strategies

A prodrug is an inactive or less active compound that is converted into an active drug within the body. mdpi.com This approach is often used to improve a drug's physicochemical properties, such as solubility, or to enhance its delivery to a specific target. mdpi.comnih.gov

For amine-containing drugs, which can have issues with membrane penetration due to ionization at physiological pH, prodrug strategies are particularly relevant. mdpi.com While specific examples of prodrug strategies for this compound itself are not extensively detailed in the provided context, the general principles are applicable. For instance, the amino group of a this compound derivative could be temporarily masked to improve its pharmacokinetic properties. mdpi.com

One common approach for creating prodrugs of amines is through the formation of N-Mannich bases, which can increase lipophilicity and suppress the pKa of the amine. mdpi.com Another strategy involves the use of amino acids as promoieties, which can enhance water solubility and potentially utilize amino acid transporters for improved absorption. nih.gov Given that imidazolidin-4-ones, which can be formed from amino acid amides, have been investigated as prodrugs to deliver peptides and other amino acid derivatives, a similar strategy could theoretically be applied to this compound derivatives. researchgate.net

Applications in Biological Assays and Probes

The isoindole scaffold, particularly the this compound moiety, serves as a crucial building block in the development of specialized molecules for biological assays and imaging. Its derivatives are engineered to interact with specific biological targets or respond to particular microenvironments, enabling detection and visualization of complex biological processes.

Genetic Assays

This compound hydrochloride is recognized as a key heterocyclic building block in the synthesis of compounds utilized in genetic assays. sigmaaldrich.cn While the specific mechanisms of these assays are varied, the isoindole structure is integral to the final compound's function.

In related research, synthetic derivatives of isoindoline-dione have been investigated for their impact on gene expression, particularly in the context of neuroprotection. tandfonline.com Studies on human SH-SY5Y neuronal-like cells subjected to oxidative stress have shown that certain isoindoline derivatives can offer protection. These compounds were observed to reduce intracellular reactive oxygen species and decrease carbonylated proteins. tandfonline.com A significant finding from this research was the ability of these derivatives to increase the gene expression levels of NRF2 and its associated phase II antioxidative enzymes, such as NQO-1 and GSTK1. tandfonline.com This demonstrates a clear application of isoindole derivatives in modulating gene expression pathways related to cellular stress responses.

Fluorescent Isoindole Derivatives for Detection and Imaging

The inherent structural and electronic properties of the isoindole ring system make it an excellent scaffold for the design of fluorescent probes. rsc.orgekb.eg These probes are instrumental in various detection and bioimaging applications due to their sensitivity and, in many cases, high quantum yields. ekb.egacs.org

Ion Detection:

A significant application of fluorescent isoindole derivatives is in the detection of metal ions. Researchers have designed and synthesized chemosensors based on a fused isoindole-imidazole scaffold for the selective detection of zinc ions (Zn²⁺). mdpi.comnih.gov One such Schiff base chemosensor, 1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione (IIED), exhibits a "turn-on" fluorescence response specifically in the presence of Zn²⁺. mdpi.comnih.gov This probe demonstrates high selectivity and sensitivity, with a low detection limit of 0.073 μM. mdpi.com The fluorescence intensity of the probe increases 19-fold upon binding with zinc, with the quantum yield rising from 0.036 to 0.69. mdpi.com Similarly, another functionalized isoindolyl-based probe, CADA, has been developed for the optical detection of mercury ions (Hg²⁺) in water, operating through fluorescence amplification upon complexation. ekb.eg

Bioimaging and Cellular Probes:

Isoindole derivatives are extensively used to create fluorescent probes for visualizing cellular structures and processes. acs.org A novel strategy has been developed to assemble 1H-isoindole derivatives that exhibit aggregation-induced emission (AIE). rsc.orgrsc.org These AIE fluorophores are particularly useful for bioimaging because they show weak fluorescence in solutions but become highly emissive in an aggregated state, such as when accumulated within specific cellular compartments. rsc.org This characteristic allows them to effectively track various organelles in living cells. rsc.org Specifically, these AIE-active 1H-isoindole fluorophores have been successfully applied to stain lipid droplets in living cells, demonstrating bright fluorescence, low cytotoxicity, and superior photostability compared to commercial dyes. rsc.org

Other research has focused on creating isoindole-fused imidazoles with phenolic subunits. researchgate.net These compounds show high fluorescence in aprotic solvents (with quantum yields up to 0.93) and can effectively stain human squamous epithelium cells. researchgate.net Furthermore, modified isoindolediones have been developed as bright fluorescent probes for imaging tissues and cells, with some derivatives showing a high preference for staining mitochondria. researchgate.net The development of Fluorescent Isoindole Crosslink (FlICk) chemistry, which uses ortho-phthalaldehydes to create isoindole staples in peptides, has produced potent imaging agents. nih.gov

The chemical derivatization of primary amino groups with reagents like ortho-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) to form fluorescent isoindole derivatives is a well-established technique. mdpi.com This method is used in conjunction with high-performance liquid chromatography (HPLC) for the sensitive detection of molecules containing primary amines, such as sphingolipids. mdpi.com

Below is a table summarizing the properties of selected fluorescent isoindole derivatives.

| Derivative Name/Class | Target/Application | Key Features | Reported Findings |

|---|---|---|---|

| 1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione (IIED) | Zn²⁺ Detection | Turn-on fluorescence, Schiff base chemosensor | Detection limit of 0.073 μM; 19-fold fluorescence enhancement. mdpi.com |

| Aggregation-Induced Emission (AIE) 1H-Isoindole Derivatives | Lipid Droplet Imaging | AIE characteristics, bright solid-state fluorescence | High photostability and specificity for lipid droplets in living cells. rsc.orgrsc.org |

| Isoindole Fused Imidazoles with Phenolic Subunits | Cell Staining | High fluorescence quantum yield (up to 0.93) | Effectively stains human squamous epithelium cells. researchgate.net |

| Modified Isoindolediones | Mitochondria Imaging | Bright fluorescence, cell permeability | Shows high preference for mitochondria over other organelles. researchgate.net |

| Fluorescent Isoindole Crosslink (FlICk) Peptides | Bioactive Probes/Imaging Agents | Peptide stapling via isoindole formation | Creates potent and structurally stable bioactive peptides. nih.gov |

| Functionalized isoindolyl probe (CADA) | Hg²⁺ Detection | Fluorescence amplification upon complexation | Provides an optical sensor for mercury ions in water. ekb.eg |

Computational and Theoretical Chemistry Studies on 3 Amino 1h Isoindole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of molecules. These calculations are fundamental to understanding the electronic behavior and structural features of 3-Amino-1H-isoindole derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. scispace.com It has been widely applied to study the molecular and electronic properties, reactivity, and bonding nature of isoindoline-1,3-dione derivatives, which share a core structure with this compound. nih.gov DFT calculations allow for the determination of various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and chemical hardness, which help in understanding the chemical behavior of these compounds. acs.orgrsc.org

Studies on related isoindoline-1,3-dione derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular geometries and calculate electronic properties. acs.orgmdpi.com These calculations provide insights into the reactivity and stability of the compounds. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. acs.org

Global reactivity descriptors calculated via DFT offer a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in rationalizing the reactivity of molecules. acs.org For example, in a study on substituted 3-amino-propene thial, DFT calculations revealed that electron-donating substitutions strengthen intramolecular hydrogen bonds, while electron-withdrawing groups weaken them, demonstrating the predictive power of these methods in understanding substituent effects on electronic structure and reactivity. chemrevlett.com

Analysis of Bond Lengths and Electron Distribution

DFT calculations also provide detailed information about the geometric parameters of molecules, such as bond lengths and angles. Theoretical calculations of these parameters for isoindole derivatives have shown good correlation with experimental data obtained from X-ray crystallography. mdpi.com

For example, in a study of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, DFT calculations at the B3LYP/6-311G++(d,p) level were used to optimize the geometry. mdpi.com The calculated bond lengths and angles were found to be in close agreement with the experimental crystal structure. mdpi.com Specific observations include:

The C-C bond lengths within the isoindole ring were found to be shorter than typical single bonds, indicating some degree of delocalization. mdpi.com

The C≡N bond length of the nitrile group was calculated to be 1.16 Å, which is consistent with standard values for nitriles. mdpi.com

The N-C bond lengths within the isoindole core were also found to be shorter than a normal C-N single bond, suggesting partial double bond character due to resonance. mdpi.commasterorganicchemistry.com

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study electron distribution. NBO analysis provides information about atomic charges, hybridization, and donor-acceptor interactions within a molecule. nih.gov This analysis can reveal the nature of intramolecular interactions, such as hydrogen bonding, and the delocalization of electron density, which significantly influences the molecule's structure and reactivity. chemrevlett.com In one study, NBO analysis was used to quantify the interaction between a lone pair on a sulfur atom and an antibonding N-H orbital, providing insight into the strength of an intramolecular hydrogen bond. chemrevlett.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as a this compound derivative, interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Protein-Ligand Interactions and Binding Affinity

Molecular docking is a key computational method that predicts the preferred orientation of a ligand when bound to a protein target. The goal is to find the binding mode that minimizes the free energy of the system, which is often represented by a scoring function. A more negative binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. mdpi.comresearchgate.net

Docking studies on various isoindole derivatives have been performed to elucidate their binding modes with different protein targets. For instance, derivatives of 1H-isoindole-1,3(2H)-dione have been docked into the active sites of cyclooxygenase (COX) enzymes to predict their anti-inflammatory potential. mdpi.com These studies identify key interactions, such as:

Hydrogen bonds: These are crucial for specificity and affinity. For example, interactions with key amino acid residues like Arg120 and Tyr355 in COX-2 have been observed. mdpi.com

π-π stacking and π-alkyl interactions: The aromatic rings of the isoindole core can interact with aromatic residues (like phenylalanine, tyrosine) or alkyl side chains (like valine, leucine) in the protein's binding pocket. mdpi.commdpi.com

The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be estimated from the docking score. The theoretical binding free energy (ΔG°) can also be calculated, providing a thermodynamic measure of the binding affinity. mdpi.com

Below is a table summarizing docking results for some isoindole derivatives against COX enzymes:

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative G | COX-2 | -10.15 | Arg120, Tyr355 |

| Derivative H | COX-2 | -9.98 | Arg120, Tyr355, Leu352, Ala523, Val523 |

| Derivative E | COX-1 | -9.41 | Ser353 |

This table is illustrative and based on findings for N-substituted 1H-isoindole-1,3(2H)-dione derivatives. mdpi.com

Prediction of Pharmacological Targets

Computational methods are increasingly used to predict the potential biological targets of a compound, a process known as target fishing or target prediction. actamedica.org This is particularly valuable for identifying new uses for existing compounds or for understanding the mechanism of action of novel molecules.

Several web-based tools and databases, such as SuperPred and SwissTargetPrediction, utilize machine learning models and similarity searching to predict protein targets for a given small molecule. mdpi.comactamedica.org These predictions are based on the principle that structurally similar molecules are likely to have similar biological activities. actamedica.org

For derivatives of 1H-isoindole-1,3(2H)-dione, computational predictions have suggested potential interactions with targets like:

Nuclear factor NF-kappa-B (NF-κB) mdpi.com

Cyclooxygenase-2 (COX-2) mdpi.com

Monoamine oxidase A (MAO-A) mdpi.com

These predictions can guide experimental studies to confirm the biological activity and therapeutic potential of the compounds. mdpi.comactamedica.org For example, if a compound is predicted to inhibit a particular enzyme, in vitro assays can then be performed to validate this prediction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of protein-ligand interactions, complementing the static picture offered by molecular docking. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the protein-ligand complex and the analysis of conformational changes that may occur upon binding. nih.govnih.gov

MD simulations are used to:

Assess Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.govmdpi.com

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other, a concept known as "induced fit." nih.gov

Refine Binding Poses: The trajectory from an MD simulation can be used to identify the most stable and frequently occurring binding poses.

Calculate Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of binding free energy compared to docking scores alone. nih.gov

In studies of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), MD simulations were used to confirm the stability of the docked complexes. mdpi.comnih.gov The simulations showed low fluctuations in the ligand's position, indicating stable binding within the enzyme's active site. nih.gov Similarly, MD simulations of HIV-1 integrase inhibitors based on the dihydro-1H-isoindole scaffold highlighted the importance of viral DNA in the potency of the drug. nih.gov These dynamic studies provide crucial information for understanding the determinants of binding and for the rational design of more potent and specific inhibitors. mdpi.comnih.gov

Materials Science Applications of 3 Amino 1h Isoindole Derivatives

Synthesis of Functional Materials

The 3-Amino-1H-isoindole scaffold is a versatile starting point for the synthesis of various functional materials. derpharmachemica.comontosight.ai Its derivatives are key intermediates in the creation of complex heterocyclic systems and are particularly important in the production of phthalocyanine (B1677752) analogues. derpharmachemica.comumich.edu Phthalocyanines, which consist of four isoindole units linked by nitrogen atoms, are known for their exceptional thermal stability and unique electronic properties. thieme-connect.de

The synthesis of these materials often involves the reaction of this compound derivatives with other molecules to build larger, more complex structures. For example, 1-imino-5,6-bis(trimethylsilyl)-1H-isoindol-3-amine has been used to prepare octakis(trimethylsilyl)phthalocyanines. umich.edu Additionally, the reaction of phthalonitriles with reagents like N,N-diethylhydroxylamine can lead to the formation of metallated phthalocyanine species. researchgate.net

The table below summarizes some key this compound derivatives and their applications in the synthesis of functional materials.

| Derivative Name | Application | Reference |

| 1-Imino-5,6-bis(trimethylsilyl)-1H-isoindol-3-amine | Precursor for octakis(trimethylsilyl)phthalocyanines | umich.edu |

| 3-Amino-1H-isoindol-1-one thiazol-2-ylhydrazones | Synthesized via a one-pot reaction of phthalonitrile (B49051) | researchgate.net |

| Fused multifunctionalized isoindole-1,3-diones | Synthesized through a hexadehydro-Diels–Alder domino reaction | rsc.org |

Polymer Chemistry and Coatings

In the realm of polymer chemistry, this compound derivatives, particularly isoindole-1,3-diones (phthalimides), are utilized as monomers for the synthesis of high-performance polymers like polyimides. dntb.gov.uaresearchgate.net These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and coatings.

The synthesis of polyimides from isoindole derivatives typically involves a polycondensation reaction with dianhydrides. researchgate.net The properties of the resulting polyimides, such as solubility and glass transition temperature, can be tuned by modifying the structure of the isoindole-containing monomer. For instance, polyimides derived from 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion exhibit good solubility in polar solvents and high thermal stability. researchgate.net

Key findings in the application of this compound derivatives in polymer chemistry are highlighted below:

| Polymer Type | Monomer Used | Key Properties | Reference |

| Polyimides | 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion | Excellent solubility, high glass transition temperatures (290–360°C), high decomposition temperatures (490–485°C) | researchgate.net |

| Fluorinated Polyimides | 1,3-bis[3′-trifluoromethyl-4′(4″-amino...isoindole-2,6-(1H,3H)-diyl)bis-(4 | Not specified | dntb.gov.ua |

| Polyimides | 6-bis(dimethylamino)acridine(p-cymene)dichlororuthenium (II) | Soluble in polar solvents, inherent viscosities ranging from 1.72 to 2.11 dL/g | researchgate.net |

Organic Dyes and Pigments

The extended π-conjugated system inherent in the isoindole structure makes its derivatives excellent candidates for organic dyes and pigments. derpharmachemica.com These compounds often exhibit strong absorption and emission in the visible region of the electromagnetic spectrum. Phthalocyanines, which are large macrocyclic compounds derived from four isoindole units, are a prominent class of synthetic pigments known for their intense blue and green colors and exceptional stability. thieme-connect.de

The color and photophysical properties of these dyes can be fine-tuned by introducing different substituents onto the isoindole ring. This allows for the creation of a wide palette of colors for various applications, including textiles, paints, and printing inks. researchgate.net For example, monoazo disperse dyes have been derived from 11H-7-amino-2-chloro-isoindolo [2, 1-a] benzimidazole-11-one. researchgate.net

The following table presents examples of isoindole-based dyes and their characteristics:

| Dye Class | Isoindole Precursor | Application/Property | Reference |

| Phthalocyanines | Phthalonitrile or isoindoline-1,3-diimine | Pigments, colorants | thieme-connect.de |

| Monoazo disperse dyes | 11H-7-amino-2-chloro-isoindolo [2, 1-a] benzimidazole-11-one | Textile dyes | researchgate.net |

| Fused heteroaromatic dyes | 6-bis(dimethylamino)acridine(p-cymene)dichlororuthenium (II) | Used to prepare novel polyimides | researchgate.net |

Supramolecular Assemblies and Smart Materials

The ability of this compound derivatives to participate in non-covalent interactions, such as hydrogen and halogen bonding, makes them valuable components in the construction of supramolecular assemblies and smart materials. nih.govmdpi.com These assemblies are ordered structures formed by the spontaneous association of molecules, and their properties can be controlled by external stimuli.

The amino group and the nitrogen atom within the isoindole ring can act as hydrogen bond donors and acceptors, respectively. vulcanchem.comnih.gov These interactions play a crucial role in directing the self-assembly of molecules into well-defined architectures. nih.gov For example, 1,3-bis(imino)isoindole derivatives are known to form intramolecular hydrogen bonds, which can be influenced by solvent polarity, leading to changes in their photophysical properties. nih.gov In the crystal structure of N′‐(3‐Amino‐1H‐isoindol‐1‐ylidene)‐R‐carbohydrazide derivatives, molecules are linked through intermolecular N–H···O hydrogen bonds, forming chains or dimers. researchgate.net